REACTION_CXSMILES
|
C([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=O)C=C.[C:10]([O:15]C)(=O)[C:11]([CH3:13])=[CH2:12].[C:17](OCCO)(=O)[CH:18]=[CH2:19].[C:25](OCCN=C=O)(=O)[C:26](C)=C>C(OCC)(=O)C>[CH2:9]1[CH2:8][CH2:7][C:6]([OH:5])([C:10]([C:11]2[CH:12]=[CH:19][CH:18]=[CH:17][CH:13]=2)=[O:15])[CH2:26][CH2:25]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to thereby obtain an energy radiation curable copolymer
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |